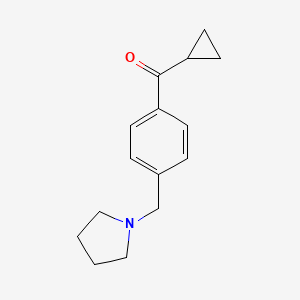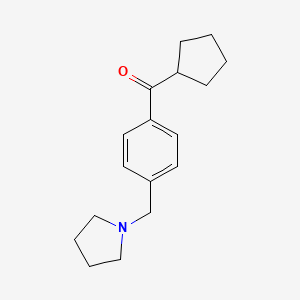
3,5-Difluoro-4'-(4-methylpiperazinomethyl) benzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,5-Difluoro-4’-(4-methylpiperazinomethyl) benzophenone” is a chemical compound with the CAS Number: 898763-39-8 . Its IUPAC name is (3,5-difluorophenyl){4-[(4-methyl-1-piperazinyl)methyl]phenyl}methanone . The molecular weight of this compound is 330.38 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H20F2N2O/c1-22-6-8-23(9-7-22)13-14-2-4-15(5-3-14)19(24)16-10-17(20)12-18(21)11-16/h2-5,10-12H,6-9,13H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular formula of C19H20F2N2O . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
Metabolism and Environmental Impact
Benzophenone compounds, including variations like 3,5-Difluoro-4'-(4-methylpiperazinomethyl) benzophenone, are primarily known for their use in sunscreen and other cosmetic products. A study focusing on the metabolism of Benzophenone-3 (BP-3) by rat and human liver microsomes highlighted the estrogenic and anti-androgenic activities of its metabolites. It also emphasized the need to understand the environmental impact of such compounds, as they are found in aquatic environments and can affect water quality and human health (Watanabe et al., 2015).
Photocatalytic Degradation
Research into photocatalytic degradation of Benzophenone-3 (BP-3), which shares a structural similarity with 3,5-Difluoro-4'-(4-methylpiperazinomethyl) benzophenone, has been conducted to address its presence in the environment. Studies using PbO/TiO2 and Sb2O3/TiO2 photocatalysts have demonstrated effective degradation mechanisms for BP-3, which could be applicable to similar benzophenone derivatives (Wang et al., 2019).
Water Treatment Processes
The potential impact of benzophenone derivatives, including 3,5-Difluoro-4'-(4-methylpiperazinomethyl) benzophenone, on water treatment processes has been explored. A study on the oxidation of BP-3 during water treatment with ferrate(VI) provided insights into effective removal strategies. This research is crucial in understanding how benzophenone derivatives react during water treatment and the formation of by-products (Yang & Ying, 2013).
Biological and Health Effects
The presence of benzophenone derivatives in human plasma and urine has raised concerns about their biological and health effects. Studies have documented the percutaneous absorption and excretion of benzophenone compounds, such as BP-3, after topical application, which could provide insights into the effects of similar compounds like 3,5-Difluoro-4'-(4-methylpiperazinomethyl) benzophenone (Janjua et al., 2008).
Chemical Stability and Reactivity
The chemical stability and reactivity of benzophenone derivatives have been investigated through various studies. For instance, research on the fluorination of aryl ketone hydrazones, which can include benzophenone structures, provided insights into the reactivity and potential applications of these compounds in different fields (Patrick & Flory, 1984).
Propiedades
IUPAC Name |
(3,5-difluorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O/c1-22-6-8-23(9-7-22)13-14-2-4-15(5-3-14)19(24)16-10-17(20)12-18(21)11-16/h2-5,10-12H,6-9,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOSGHYFBCJNNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642999 |
Source


|
| Record name | (3,5-Difluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-4'-(4-methylpiperazinomethyl) benzophenone | |
CAS RN |
898763-39-8 |
Source


|
| Record name | (3,5-Difluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl 5-oxo-5-[(4-pyrrolidinomthyl)phenyl]valerate](/img/structure/B1325549.png)
![Ethyl 6-oxo-6-[(4-pyrrolidinomthyl)phenyl]hexanoate](/img/structure/B1325550.png)
![Ethyl 7-oxo-7-[(4-pyrrolidinomthyl)phenyl]heptanoate](/img/structure/B1325551.png)



